Idra 21

Description

Propriétés

IUPAC Name |

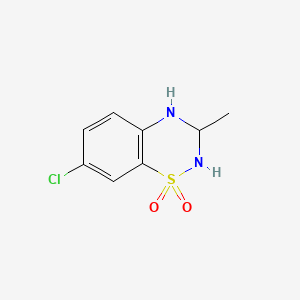

7-chloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRNTCHTJRLTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936887 | |

| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22503-72-6, 163936-78-5, 163936-79-6 | |

| Record name | IDRA 21 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22503-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IDRA 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022503726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDRA-21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689UW7PT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Idra 21: A Technical Guide to the Active Enantiomer as a Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (+)-Idra 21, the active enantiomer of the benzothiadiazine derivative Idra 21. It functions as a potent and long-acting positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates key findings on its mechanism of action, pharmacological effects, and relevant experimental methodologies. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams. Detailed experimental protocols are provided to facilitate further research and development.

Introduction

This compound is a chiral molecule that has demonstrated significant nootropic and cognitive-enhancing effects in preclinical studies.[1] It is the (+)-enantiomer, (+)-Idra 21, that is responsible for this pharmacological activity.[1] As a positive allosteric modulator (PAM) of AMPA receptors, (+)-Idra 21 enhances excitatory synaptic transmission and promotes synaptic plasticity, processes fundamental to learning and memory.[2] Its long duration of action, with cognitive-enhancing effects observed up to 48 hours after a single dose, makes it a compound of significant interest for the potential treatment of cognitive deficits associated with neurological and psychiatric disorders.[2]

Mechanism of Action

(+)-Idra 21 exerts its effects primarily through the positive allosteric modulation of AMPA receptors, which are ionotropic glutamate receptors mediating the majority of fast excitatory neurotransmission in the central nervous system.

Positive Allosteric Modulation of AMPA Receptors

(+)-Idra 21 binds to an allosteric site on the AMPA receptor complex, distinct from the glutamate binding site. This binding event modulates the receptor's function by reducing the rate of desensitization in the presence of glutamate.[3] By attenuating desensitization, (+)-Idra 21 prolongs the influx of sodium and calcium ions through the receptor channel upon glutamate binding, thereby increasing the amplitude and duration of the excitatory postsynaptic potential (EPSP). This enhancement of synaptic strength is a key mechanism underlying its cognitive-enhancing properties.

Promotion of Long-Term Potentiation (LTP)

The enhancement of AMPA receptor function by (+)-Idra 21 facilitates the induction of long-term potentiation (LTP), a cellular mechanism widely considered to be a substrate for learning and memory. By increasing the postsynaptic response to glutamate, (+)-Idra 21 lowers the threshold for LTP induction, allowing for more robust and persistent strengthening of synapses.

Interaction with NMDA Receptors

Interestingly, studies have also revealed that this compound can negatively modulate N-methyl-D-aspartate (NMDA) receptor function. It has been shown to be more effective on NR1a-NR2B subunit-containing NMDA receptors. This effect may contribute to its overall pharmacological profile and potentially mitigate excitotoxicity under certain conditions.

Signaling Pathways

The cognitive-enhancing effects of (+)-Idra 21 are rooted in its ability to modulate key signaling pathways involved in synaptic plasticity.

References

- 1. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (this compound): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. pnas.org [pnas.org]

Synthesis of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide, a nootropic agent also known as IDRA-21. The synthesis involves a one-pot, iron-mediated redox annulation reaction, offering an efficient route to this class of benzothiadiazine derivatives. This document details the experimental protocol, presents key quantitative data, and provides a visual representation of the synthesis pathway.

Core Synthesis Pathway

The primary route for the synthesis of IDRA-21 involves the reaction of 2-amino-5-chlorobenzenesulfonamide with acetaldehyde, catalyzed by an iron salt. This method represents a facile and direct approach to the desired heterocyclic structure.

Key Reaction Parameters and Yields

| Step | Reactants | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 2-amino-5-chlorobenzenesulfonamide, Acetaldehyde | FeCl₃ | Acetonitrile | 12 | 80 | ~85% |

Note: The yield is based on published procedures for analogous reactions and may vary depending on specific experimental conditions.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide.

Materials:

-

2-amino-5-chlorobenzenesulfonamide

-

Acetaldehyde

-

Iron(III) chloride (FeCl₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-amino-5-chlorobenzenesulfonamide (1.0 eq) in anhydrous acetonitrile, add iron(III) chloride (0.1 eq).

-

To this stirred mixture, add acetaldehyde (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide as a white solid.

Synthesis Pathway Diagram

The following diagram illustrates the one-pot synthesis of IDRA-21.

Caption: One-pot synthesis of IDRA-21.

Logical Workflow of the Synthesis

The following diagram outlines the logical steps involved in the synthesis and purification of IDRA-21.

An In-depth Technical Guide on the Pharmacokinetics and Blood-Brain Barrier Permeability of Idra-21

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the pharmacokinetics and blood-brain barrier permeability of Idra-21. It is important to note that detailed quantitative data from dedicated pharmacokinetic studies are not widely available in the public domain. Much of the information is inferred from pharmacodynamic and behavioral studies.

Introduction

Idra-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and a benzothiadiazine derivative. It is a chiral molecule, with the (+)-enantiomer being the active form.[1] Developed in the 1990s, Idra-21 has been investigated for its nootropic effects, demonstrating significant improvements in learning and memory in animal models.[1] Its mechanism of action is believed to involve the potentiation of long-term potentiation in synapses.[1] This guide provides a comprehensive overview of the known pharmacokinetic properties and blood-brain barrier permeability of Idra-21, based on available research.

Pharmacokinetics

Detailed pharmacokinetic parameters for Idra-21, such as bioavailability, peak plasma concentration (Cmax), time to peak plasma concentration (Tmax), and half-life (t½), are not well-documented in publicly accessible literature. However, several key characteristics can be inferred from preclinical studies.

2.1 Absorption

Idra-21 is orally active in both rats and rhesus monkeys, indicating that it is absorbed from the gastrointestinal tract following oral administration.[2] Studies have utilized oral (p.o.) and intragastric (i.g.) routes of administration to elicit cognitive-enhancing effects.[2]

2.2 Distribution

The primary site of action for Idra-21 is the central nervous system (CNS), which necessitates its distribution from the systemic circulation into the brain. Evidence strongly suggests that Idra-21 effectively crosses the blood-brain barrier.

2.3 Metabolism and Excretion

Information regarding the metabolic pathways and excretion routes of Idra-21 is not available in the reviewed literature.

2.4 Duration of Action

A noteworthy characteristic of Idra-21 is its prolonged duration of action. In rhesus monkeys, a single oral dose has been shown to produce cognitive-enhancing effects that last for up to 48 hours. This suggests a long biological half-life or a prolonged pharmacodynamic effect at the receptor level.

Quantitative Pharmacokinetic Data

Comprehensive quantitative pharmacokinetic data for Idra-21 is not available in the public literature. The table below is structured to accommodate such data should it become available.

| Parameter | Species | Dose | Route | Cmax | Tmax | t½ | Bioavailability | Vd | CL | Reference |

| Data Not Available | ||||||||||

Blood-Brain Barrier Permeability

Idra-21's ability to exert its nootropic effects is contingent on its capacity to cross the blood-brain barrier (BBB).

4.1 Evidence of BBB Penetration

Multiple studies have demonstrated cognitive improvements in animal models following systemic administration of Idra-21, which serves as indirect evidence of its BBB permeability. One source explicitly states that Idra-21 is more capable of crossing the blood-brain barrier than cyclothiazide, another benzothiadiazine derivative.

4.2 Quantitative BBB Permeability Data

Quantitative data, such as brain-to-plasma concentration ratios, which would definitively characterize the extent of Idra-21's BBB penetration, have not been reported in the available literature.

| Parameter | Species | Dose | Time Point | Brain Concentration | Plasma Concentration | Brain-to-Plasma Ratio | Reference |

| Data Not Available | |||||||

Experimental Methodologies

While specific, detailed protocols for pharmacokinetic studies of Idra-21 are not published, a general workflow for such studies can be outlined based on standard practices in the field.

5.1 Animal Models

Preclinical studies on Idra-21 have primarily utilized:

-

Rats: For initial cognitive and neurochemical assessments.

-

Rhesus monkeys and Pigtail macaques: As a non-human primate model to evaluate cognitive enhancement that is more translatable to humans.

5.2 Dosing and Administration

-

Route of Administration: Oral gavage (p.o. or i.g.) is the most common route for preclinical efficacy studies.

-

Dose Range:

-

In rhesus monkeys, doses have ranged from 0.15 to 10 mg/kg.

-

In rats, doses have been in the range of 6-24 mg/kg for neurotoxicity studies.

-

5.3 Sample Collection and Analysis

A standard approach to quantify Idra-21 in biological matrices would involve the following steps:

-

Sample Collection:

-

Blood: Serial blood samples would be collected at various time points post-dosing via methods such as tail vein or jugular vein cannulation. Plasma would be separated by centrifugation.

-

Brain Tissue: At the end of the study, animals would be euthanized, and brain tissue would be collected and homogenized.

-

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction method would be employed to isolate Idra-21 from the plasma or brain homogenate.

-

Analytical Method: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection would be the likely analytical technique for sensitive and specific quantification of Idra-21.

Visualizations

6.1 Signaling Pathway

References

The Dawn of a Potent Nootropic: An In-depth Technical Guide to the Early Research and Discovery of IDRA-21

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDRA-21, a chiral benzothiadiazine derivative, emerged from early nootropic research as a potent and long-acting positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the foundational research that established IDRA-21 as a significant cognitive enhancing agent. It details the initial synthesis, the key in vitro and in vivo experiments that elucidated its mechanism of action, and the early behavioral studies that demonstrated its efficacy in animal models of learning and memory. This document consolidates quantitative data into structured tables, presents detailed experimental methodologies, and visualizes critical pathways and workflows to serve as a thorough resource for professionals in neuroscience and drug development.

Introduction

The quest for cognitive enhancers, or nootropics, has been a significant endeavor in neuroscience and pharmacology. A key target in this pursuit has been the AMPA receptor, a primary mediator of fast excitatory synaptic transmission in the central nervous system. Modulation of AMPA receptor activity, particularly the attenuation of its rapid desensitization, was hypothesized to enhance synaptic plasticity, a cellular correlate of learning and memory. IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) was identified in this context as a promising candidate. Early investigations revealed its ability to potentiate AMPA receptor-mediated currents and, consequently, to improve cognitive performance in preclinical models. This guide revisits the seminal research that characterized IDRA-21, laying the groundwork for its consideration as a potential therapeutic for cognitive deficits.

Synthesis and Physicochemical Properties

IDRA-21 is a chiral molecule, with the (+)-enantiomer being the active form[1]. It belongs to the benzothiadiazine class of compounds. While specific, detailed proprietary synthesis routes are not always fully disclosed in initial publications, the general synthetic approach involves the formation of the core benzothiadiazine dioxide ring structure. One reported precursor is a hydrochlorothiazide-related compound, N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide[2]. A plausible multi-step synthesis is outlined below.

Table 1: Physicochemical Properties of IDRA-21

| Property | Value | Reference |

| IUPAC Name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | [3] |

| CAS Number | 22503-72-6 | [3] |

| Molecular Formula | C₈H₉ClN₂O₂S | [3] |

| Molar Mass | 232.69 g/mol | |

| Chirality | Exists as (+)- and (-)-enantiomers, with (+)-IDRA-21 being the active form. |

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

The primary mechanism of action of IDRA-21 is its function as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site and reduces the rate of receptor desensitization, thereby prolonging the synaptic current mediated by AMPA receptor activation. This enhancement of AMPA receptor function is believed to be the basis for its nootropic effects.

Electrophysiological Evidence

Early electrophysiological studies were crucial in demonstrating the effect of IDRA-21 on AMPA receptor function. These experiments were typically conducted on cultured neurons or in brain slices.

Table 2: Electrophysiological Data for IDRA-21

| Parameter | Experimental Model | Result | Reference |

| EC₅₀ for AMPA Current Potentiation | Cultured rat hippocampal neurons | ~150 µM | |

| Effect on AMPAergic Autaptic Currents | Cultured rat hippocampal neurons | Prolonged currents by 5.6-fold | |

| Effect on AMPA Deactivation Rate | Excised outside-out membrane patches | Slowed deactivation by 3-fold | |

| Effect on Field EPSPs | Rat hippocampal slices | Significantly increased amplitude and half-width at 500 µM | |

| Effect on Long-Term Potentiation (LTP) | Rat hippocampal slices | Promoted the induction of LTP |

Signaling Pathway

IDRA-21's modulation of the AMPA receptor enhances downstream signaling cascades crucial for synaptic plasticity.

Caption: AMPA Receptor Signaling Pathway Modulated by IDRA-21.

Preclinical Efficacy: Behavioral Studies

The cognitive-enhancing effects of IDRA-21 were demonstrated in various animal models, primarily in rodents and non-human primates. These studies assessed its impact on learning, memory, and attention.

Table 3: Summary of Key Behavioral Studies on IDRA-21

| Animal Model | Behavioral Task | Key Findings | Dose Range | Reference |

| Rats | Water Maze | Improved performance in a delayed retention trial. Attenuated performance impairment induced by an AMPA antagonist. | 4-120 µmol/kg (oral) | |

| Rats | Passive Avoidance | Reversed cognitive deficits induced by alprazolam and scopolamine. | ED₅₀ = 13 µmol/kg (vs alprazolam), 108 µmol/kg (vs scopolamine) (oral) | |

| Rhesus Monkeys | Delayed Matching-to-Sample (DMTS) | Significantly improved task performance, with effects lasting up to 48 hours after a single dose. Increased accuracy on long-delay trials by 34%. | 0.15-10 mg/kg (oral) | |

| Patas Monkeys | Complex Behavioral Task | Potently abated cognitive impairments induced by alprazolam. | 3-5.6 mg/kg (oral) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early research of IDRA-21.

Synthesis of IDRA-21 (Illustrative Protocol)

The synthesis of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide can be achieved through a multi-step process. A generalized workflow is presented below.

Caption: Generalized Synthesis Workflow for IDRA-21.

-

Step 1: Formation of Intermediate: A common starting material, such as 2-amino-5-chlorobenzenesulfonamide, is reacted with acetaldehyde in the presence of a suitable solvent and catalyst. This reaction typically forms a Schiff base or a related intermediate.

-

Step 2: Cyclization: The intermediate undergoes an intramolecular cyclization to form the 1,2,4-benzothiadiazine ring system. This step may be facilitated by changes in pH or temperature.

-

Step 3: Oxidation: The sulfur atom in the benzothiadiazine ring is oxidized to the S,S-dioxide. This is typically achieved using a strong oxidizing agent such as hydrogen peroxide or a peroxy acid.

-

Step 4: Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure IDRA-21.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

-

Cell Preparation: Primary cultures of hippocampal or cerebellar granule neurons are prepared from neonatal rats.

-

Recording Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl₂, 5 HEPES, 5 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 5 HEPES, 10 BAPTA, 2 Mg-ATP, 0.25 Na-GTP, pH adjusted to 7.2 with KOH.

-

-

Data Acquisition: Whole-cell voltage-clamp recordings are performed at room temperature. AMPA receptor-mediated currents are evoked by local application of glutamate or AMPA. IDRA-21 is bath-applied at various concentrations.

-

Analysis: The peak amplitude and decay kinetics of the evoked currents are measured and compared in the presence and absence of IDRA-21 to determine its effect on receptor desensitization and deactivation.

In Vivo Behavioral Testing: Delayed Matching-to-Sample (DMTS) in Rhesus Monkeys

-

Apparatus: A computer-controlled testing apparatus with a touch-sensitive screen is used.

-

Training: Monkeys are trained to perform the DMTS task. A sample stimulus (e.g., a colored shape) is presented on the screen, followed by a delay period. Then, the sample stimulus is presented along with one or more distractor stimuli. The monkey is rewarded for selecting the stimulus that matches the sample.

-

Testing: Once trained to a stable baseline performance, the monkeys are administered IDRA-21 orally at various doses. The drug's effect on performance, particularly at longer delay intervals, is assessed.

-

Data Analysis: The primary measure is the percentage of correct responses. Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare performance under drug and vehicle conditions.

Caption: Experimental Workflow for the Delayed Matching-to-Sample Task.

Conclusion

The early research on IDRA-21 firmly established it as a potent and efficacious positive allosteric modulator of AMPA receptors with significant nootropic properties. The foundational studies detailed in this guide provided compelling evidence for its ability to enhance synaptic plasticity and improve cognitive function in preclinical models. While IDRA-21 itself did not proceed to widespread clinical use, the pioneering research surrounding its discovery and characterization has been instrumental in validating the AMPA receptor as a viable target for cognitive enhancement and has paved the way for the development of subsequent generations of AMPA receptor modulators. This technical guide serves as a detailed repository of this seminal work for the scientific community.

References

- 1. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. IDRA-21 - Wikipedia [en.wikipedia.org]

Beyond AMPA: A Technical Guide to the Off-Target Molecular Interactions of IDRA-21

For Researchers, Scientists, and Drug Development Professionals

IDRA-21, a benzothiadiazine derivative, is well-documented as a potent positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, exhibiting significant nootropic effects.[1][2][3] Its ability to enhance learning and memory by promoting long-term potentiation has been a key focus of research.[1][3] However, a comprehensive understanding of its pharmacological profile requires an in-depth examination of its interactions with other molecular targets. This technical guide synthesizes the available preclinical evidence on the molecular targets of IDRA-21 beyond the AMPA receptor, providing quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Modulation of other Ionotropic Glutamate Receptors

Beyond its primary action at AMPA receptors, IDRA-21 has been shown to interact with other ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and kainate receptors.

Negative Modulation of NMDA Receptors

Research indicates that IDRA-21 can act as a negative modulator of NMDA receptor function. Studies in cultured cerebellar granule cells have demonstrated that IDRA-21 reduces NMDA receptor whole-cell currents in a manner that is neither competitive with the glutamate binding site nor dependent on voltage. The inhibitory effect is more pronounced at lower concentrations of the co-agonist glycine, suggesting a possible interaction with the glycine binding site on the NMDA receptor complex.

Furthermore, IDRA-21 has been observed to shorten the duration of miniature excitatory postsynaptic currents (mEPSCs) mediated by NMDA receptors without affecting their peak amplitudes. This suggests a mechanism that influences the channel's open probability or deactivation kinetics. Experiments utilizing rapid application of glutamate to isolated membrane patches (nucleated patches) from cerebellar granule cells revealed that IDRA-21 decreases both the amplitude and the decay time constant of the NMDA receptor-mediated current.

Interestingly, the modulatory effect of IDRA-21 on NMDA receptors exhibits subunit selectivity. In studies using recombinant NMDA receptors expressed in Human Embryonic Kidney (HEK) 293 cells, IDRA-21 was found to be more effective at inhibiting receptors containing the NR2B subunit (NR1a-NR2B) compared to those containing the NR2A subunit (NR1a-NR2A). This preferential action on NR2B-containing receptors may have implications for its effects on synaptic plasticity and excitotoxicity, as extrasynaptic NMDA receptors are often enriched with NR2B subunits.

| Parameter | Value | Cell Type/System | Reference |

| Effect on NMDA whole-cell currents | Reduction | Cultured cerebellar granule cells | |

| Subunit Selectivity | More effective on NR1a-NR2B than NR1a-NR2A | Recombinant HEK 293 cells | |

| Effect on NMDA-mEPSCs | Shortens decay time | Cultured cerebellar granule cells |

-

Cell Culture: Primary cultures of cerebellar granule cells are prepared from neonatal rats. Cells are plated on poly-L-lysine coated coverslips and maintained in a controlled environment.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed on cultured neurons. The external solution contains antagonists for non-NMDA and GABA receptors to isolate NMDA receptor currents. The internal pipette solution is formulated to maintain the neuron's health and record stable currents.

-

Drug Application: IDRA-21 is applied to the bath solution at varying concentrations. NMDA receptor currents are evoked by the application of NMDA and glycine.

-

Data Analysis: The peak amplitude and decay kinetics of the NMDA-evoked currents are measured and compared before and after the application of IDRA-21.

References

Theoretical Models of IDRA-21's Cognitive Enhancement Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDRA-21 is a chiral benzothiadiazine derivative and a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with the (+)-enantiomer being the active form.[1] It has demonstrated significant nootropic effects in preclinical studies, substantially improving learning and memory.[1] This technical guide provides an in-depth exploration of the theoretical models underlying IDRA-21's cognitive-enhancing properties, focusing on its molecular mechanisms, effects on synaptic plasticity, and behavioral outcomes. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the core signaling pathways.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

The primary mechanism through which IDRA-21 is understood to exert its cognitive-enhancing effects is through the positive allosteric modulation of AMPA receptors.[1][2] Unlike direct agonists that bind to the glutamate binding site, IDRA-21 binds to a separate, allosteric site on the AMPA receptor complex. This binding event modulates the receptor's response to glutamate, the principal excitatory neurotransmitter in the central nervous system.

Specifically, IDRA-21 attenuates the desensitization of the AMPA receptor.[2] In the presence of glutamate, AMPA receptors rapidly open to allow the influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization. However, they also quickly desensitize, entering a closed state despite the continued presence of glutamate. By reducing this desensitization, IDRA-21 prolongs the duration of the ion channel opening, thereby increasing the total influx of positive ions and amplifying the postsynaptic response to a given glutamate signal. This enhancement of excitatory neurotransmission is believed to be the foundational event leading to improvements in synaptic plasticity and, consequently, cognitive function.

Interaction with NMDA Receptors

While the primary target of IDRA-21 is the AMPA receptor, some evidence suggests a secondary, modulatory role at the N-methyl-D-aspartate (NMDA) receptor. Studies in cultured cerebellar granule cells have shown that IDRA-21 can reduce NMDA receptor-mediated whole-cell currents in a non-competitive and voltage-independent manner. This effect appears to be more pronounced at lower glycine concentrations, suggesting a potential interaction with the glycine co-agonist site on the NMDA receptor. Further research indicates that IDRA-21 may have a degree of subunit selectivity, being more effective on NR1a-NR2B receptors compared to NR1a-NR2A receptors. The negative modulation of NMDA receptor function adds a layer of complexity to the overall pharmacological profile of IDRA-21, and its precise contribution to the compound's cognitive-enhancing effects is still under investigation.

Quantitative Data on Efficacy

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of IDRA-21.

Table 1: Electrophysiological Effects of IDRA-21

| Parameter | Experimental Model | Concentration/Dose | Observed Effect | Citation |

| AMPAergic Autaptic Currents | Cultured Rat Hippocampal Neurons | EC50 150 µM | 5.6-fold prolongation | |

| Rate of AMPA Deactivation | Cultured Rat Hippocampal Neurons | Not specified | 3-fold slowing | |

| Field EPSP Amplitude & Halfwidth | Rat Hippocampal Slices | 500 µM | Significant increase | |

| Charge Transfer (GluR1/2) | Recombinant HEK 293 Cells | 70 µM | Doubled | |

| KA-evoked Current Potentiation | Primary Cultures of Cerebellar Neurons | Not specified | Potentiation of 125 +/- 18% |

Table 2: Cognitive and Behavioral Effects of IDRA-21

| Task | Animal Model | Dose Range | Key Findings | Citation |

| Delayed Matching-to-Sample (DMTS) | Young Adult Rhesus Monkeys | 0.15-10 mg/kg (oral) | Significant improvement in performance; effects lasted up to 48 hours. | |

| Delayed Matching-to-Sample (DMTS) | Young Adult Rhesus Monkeys | Individualized Best Dose | 34% increase in task accuracy for long delay trials compared to vehicle. | |

| Delayed Matching-to-Sample (DMTS) | Aged Rhesus Monkeys | 0.15-10 mg/kg (oral) | Improved task accuracy, though less robust than in young monkeys. Up to 18% increase in accuracy for medium delay trials. | |

| Reversal of Cognitive Deficits | Animal models (unspecified) | Not specified | 10-30 times more potent than aniracetam in reversing deficits induced by alprazolam or scopolamine. | |

| Ischemic Neuronal Injury | Adult Rats (in vivo) | 12 and 24 mg/kg (oral) | Increased CA1 neuron loss following global ischemia. |

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To assess the effect of IDRA-21 on synaptic transmission and plasticity, specifically long-term potentiation (LTP), a cellular correlate of learning and memory.

Methodology:

-

Slice Preparation: Transverse hippocampal slices (typically 400 µm thick) are prepared from the brains of rats (e.g., Sprague-Dawley). The dissection is performed in ice-cold artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2. The composition of aCSF is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 2 CaCl2, and 10 glucose.

-

Incubation and Recording: Slices are allowed to recover in an interface chamber at room temperature for at least 1 hour, perfused with aCSF. For recording, a single slice is transferred to a recording chamber on a microscope stage and continuously perfused with aCSF at 30-32°C.

-

Stimulation and Recording: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Baseline synaptic responses are established by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

Drug Application: IDRA-21 is then bath-applied to the slice at the desired concentration (e.g., 500 µM).

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol. While specific protocols can vary, a common paradigm involves one or more trains of stimuli at 100 Hz for 1 second. In studies with IDRA-21, LTP was successfully induced with stimulation paradigms that were only partially effective in the absence of the drug.

-

Post-HFS Recording: fEPSPs are then recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

In Vivo Behavioral Assay: Delayed Matching-to-Sample (DMTS) Task in Rhesus Monkeys

Objective: To evaluate the effect of IDRA-21 on working memory and cognitive performance in a non-human primate model.

Methodology:

-

Subjects and Housing: Rhesus monkeys (Macaca mulatta) are individually housed and maintained on a controlled diet.

-

Apparatus: Testing is conducted in a sound-attenuated chamber equipped with a computer-controlled touch screen.

-

Task Paradigm:

-

Trial Initiation: The monkey initiates a trial by touching a "start" stimulus on the screen.

-

Sample Presentation: A sample image (e.g., a colored shape) is presented in the center of the screen for a brief period (e.g., 1 second).

-

Delay Interval: The sample disappears, and a delay period of variable duration (e.g., 10, 30, 60, 90 seconds) ensues, during which the screen is blank.

-

Choice Presentation: Following the delay, two or more choice stimuli appear on the screen, one of which matches the sample.

-

Response and Reward: The monkey must touch the matching stimulus to receive a reward (e.g., a food pellet or juice). An incorrect choice results in a time-out period.

-

-

Drug Administration: IDRA-21 is administered orally at various doses (e.g., 0.15-10 mg/kg) prior to the testing session.

-

Data Analysis: The primary measure of performance is the percentage of correct responses, particularly as a function of the delay interval duration.

Signaling Pathways and Visualizations

IDRA-21's Modulation of the AMPA Receptor and Downstream Signaling

The cognitive-enhancing effects of IDRA-21 are believed to be mediated through the potentiation of AMPA receptor activity, which in turn activates downstream signaling cascades crucial for synaptic plasticity. The following diagram illustrates this proposed pathway.

Caption: IDRA-21 enhances AMPA receptor function, leading to increased calcium influx and activation of downstream kinases (CaMKII, PKA, MAPK/ERK), promoting synaptic plasticity and cognitive enhancement.

Experimental Workflow for Assessing IDRA-21's Effect on LTP

The following diagram outlines the typical experimental workflow for investigating the impact of IDRA-21 on long-term potentiation in hippocampal slices.

Caption: Workflow for in vitro LTP experiments to evaluate the effects of IDRA-21.

Logical Relationship in the Delayed Matching-to-Sample Task

This diagram illustrates the logical progression of a single trial in the DMTS task used to assess the cognitive-enhancing effects of IDRA-21.

Caption: Logical flow of a trial in the Delayed Matching-to-Sample (DMTS) task.

Conclusion

The theoretical models of IDRA-21's cognitive enhancement effects are firmly rooted in its action as a positive allosteric modulator of AMPA receptors. By attenuating receptor desensitization, IDRA-21 amplifies excitatory neurotransmission, a fundamental process for synaptic plasticity. This enhanced synaptic strength, particularly the facilitation of long-term potentiation, is the putative cellular mechanism underlying the observed improvements in learning and memory in preclinical models. The quantitative data from both electrophysiological and behavioral studies provide robust support for this model. However, the potential for off-target effects, such as the modulation of NMDA receptors and the exacerbation of ischemic neuronal injury, highlights the need for further research to fully elucidate the compound's complex pharmacological profile. The detailed experimental protocols provided herein serve as a foundation for future investigations aimed at further characterizing the therapeutic potential and safety of IDRA-21 and other ampakines.

References

- 1. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impaired Synaptic Plasticity and cAMP Response Element-Binding Protein Activation in Ca2+/Calmodulin-Dependent Protein Kinase Type IV/Gr-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Electrophysiology of Idra-21 in Hippocampal Slices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of Idra-21, a positive allosteric modulator of AMPA receptors, on synaptic transmission and plasticity in acute hippocampal slices. The following sections outline the necessary materials, step-by-step procedures for slice preparation and electrophysiological recording, and expected outcomes based on existing literature.

Introduction

Idra-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a nootropic compound that enhances cognitive function by positively modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It is known to potentiate AMPA receptor-mediated currents by attenuating their desensitization, thereby increasing excitatory synaptic strength.[2] In vitro studies using hippocampal slices have demonstrated that Idra-21 can significantly increase the amplitude and duration of field excitatory postsynaptic potentials (fEPSPs) and facilitate the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Data Presentation

Idra-21 In Vitro Electrophysiology Parameters

| Parameter | Value | Reference |

| Concentration Range | 70 µM - 500 µM | [3] |

| EC50 for prolonging AMPAergic currents | 150 µM | [4] |

| Effect on fEPSP Amplitude | Significant Increase | |

| Effect on fEPSP Half-width | Significant Increase | |

| Effect on LTP Induction | Promotion/Facilitation |

Solutions for Hippocampal Slice Electrophysiology

| Solution | Component | Concentration (mM) |

| Sucrose Cutting Solution (Protective) | Sucrose | 252 |

| KCl | 3 | |

| MgSO₄ | 4 | |

| CaCl₂ | 1 | |

| Glucose | 10 | |

| NaHCO₃ | 10 | |

| NaH₂PO₄ | 1.25 | |

| HEPES | 5 | |

| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 125 |

| KCl | 2.5 | |

| CaCl₂ | 2 | |

| MgCl₂ | 1 | |

| NaHCO₃ | 25 | |

| NaH₂PO₄ | 1.25 | |

| Glucose | 25 |

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing acute hippocampal slices from rodents (rats or mice).

Materials:

-

Rodent (e.g., male Wistar rat or C57BL/6 mouse)

-

Anesthetic (e.g., isoflurane, halothane)

-

Dissection tools (scissors, forceps, spatula)

-

Vibrating microtome (vibratome)

-

Petri dishes

-

Sucrose Cutting Solution (see table above), chilled to 0-4°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂)

-

Artificial Cerebrospinal Fluid (aCSF) (see table above), continuously bubbled with carbogen

-

Recovery chamber

-

Water bath

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Decapitate the animal and rapidly dissect the brain.

-

Submerge the brain in ice-cold, carbogenated sucrose cutting solution.

-

Isolate the hippocampus.

-

Mount the hippocampus onto the vibratome stage and immerse it in the chilled, carbogenated sucrose cutting solution.

-

Cut transverse hippocampal slices at a thickness of 300-400 µm.

-

Transfer the slices to a recovery chamber containing aCSF at 32-35°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recording

Materials:

-

Recording chamber for submerged slices

-

Perfusion system

-

Bipolar stimulating electrode (e.g., tungsten)

-

Glass recording microelectrode (filled with aCSF, resistance 1-5 MΩ)

-

Amplifier, digitizer, and data acquisition software

-

Idra-21 stock solution (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Transfer a single hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 30-32°C.

-

Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal amplitude.

-

Record a stable baseline for at least 20-30 minutes.

-

To investigate the effects of Idra-21 on basal synaptic transmission, perfuse the slice with aCSF containing the desired concentration of Idra-21 (e.g., 100 µM, 200 µM, 500 µM) and record for another 30-60 minutes.

Long-Term Potentiation (LTP) Induction

Procedure:

-

Following a stable baseline recording in either normal aCSF or aCSF containing Idra-21, induce LTP using a high-frequency stimulation protocol.

-

A common protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered in a train.

-

After LTP induction, resume baseline stimulation (0.05 Hz) and record for at least 60 minutes to monitor the potentiation of the fEPSP slope.

-

Compare the magnitude and stability of LTP in control slices versus slices treated with Idra-21.

Mandatory Visualizations

References

- 1. IDRA-21 - Wikipedia [en.wikipedia.org]

- 2. IDRA 21 | AMPA receptor modulator | Hello Bio [hellobio.com]

- 3. The effects of this compound, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Idra 21's Effects Using Patch Clamp Recording Techniques

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing patch clamp electrophysiology for characterizing the effects of Idra 21, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The following protocols are designed for researchers in neuroscience and drug development to investigate the impact of this compound on synaptic transmission and plasticity.

Introduction to this compound and its Mechanism of Action

This compound (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a nootropic compound that enhances cognitive function by positively modulating AMPA receptors.[1][2] Its primary mechanism of action is to reduce the desensitization of AMPA receptors and slow their deactivation in the presence of the neurotransmitter glutamate.[1] This leads to a prolonged influx of positive ions into the postsynaptic neuron, thereby strengthening synaptic transmission. Studies have shown that this compound potentiates AMPAergic synaptic currents and facilitates the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][3] While its primary target is the AMPA receptor, some studies suggest it may also have effects on NMDA and kainate receptors. Patch clamp recording is an essential technique to directly measure these effects on ion channel function and synaptic plasticity.

Key Experimental Protocols

The following are detailed protocols for investigating the effects of this compound using whole-cell patch clamp recordings in cultured neurons or acute brain slices.

Protocol 1: Whole-Cell Voltage Clamp Recording of AMPA Receptor-Mediated Currents

This protocol is designed to measure the effect of this compound on the amplitude and kinetics of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

-

Cell Preparation: Primary cultured hippocampal or cortical neurons, or acute hippocampal slices from rodents.

-

External Solution (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose. Continuously bubbled with 95% O2 / 5% CO2.

-

Internal Solution: Containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. pH adjusted to 7.3 with CsOH.

-

Pharmacological Agents:

-

This compound (dissolved in DMSO, final concentration typically 10-200 µM).

-

Tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels.

-

Picrotoxin (100 µM) to block GABAA receptor-mediated inhibitory currents.

-

D-AP5 (50 µM) to block NMDA receptor-mediated currents.

-

-

Patch Clamp Setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Establish a whole-cell voltage clamp configuration on a target neuron.

-

Hold the neuron at a membrane potential of -70 mV to primarily record AMPA receptor-mediated currents.

-

Record baseline spontaneous or evoked EPSCs. For evoked responses, place a stimulating electrode near the recorded neuron.

-

Bath-apply this compound at the desired concentration and allow it to equilibrate for several minutes.

-

Record EPSCs in the presence of this compound.

-

Wash out the drug to observe the reversal of its effects.

-

Data Analysis: Measure the peak amplitude, decay time constant, and frequency of EPSCs before, during, and after this compound application.

Protocol 2: Investigating the Effect of this compound on Long-Term Potentiation (LTP)

This protocol uses field potential recordings in acute hippocampal slices to assess the impact of this compound on synaptic plasticity.

Materials:

-

Preparation: Acute hippocampal slices (300-400 µm thick).

-

Solutions: Same as Protocol 2.1.

-

Stimulating and Recording Electrodes: Bipolar stimulating electrode and a glass recording microelectrode filled with aCSF.

-

Patch Clamp Setup: Configured for extracellular field potential recordings.

Procedure:

-

Prepare acute hippocampal slices and allow them to recover for at least 1 hour.

-

Place a slice in the recording chamber and perfuse with oxygenated aCSF.

-

Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

After establishing a stable baseline for 15-20 minutes, apply this compound to the bath.

-

Continue to record baseline fEPSPs in the presence of this compound for another 15-20 minutes.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

Data Analysis: Measure the slope of the fEPSP. Normalize the fEPSP slope to the pre-HFS baseline and compare the magnitude of LTP between control and this compound-treated slices. Studies have shown that this compound can promote the induction of LTP.

Data Presentation

The following tables summarize quantitative data from published studies on the effects of this compound.

Table 1: Effect of this compound on AMPAergic Autaptic Currents in Cultured Rat Hippocampal Neurons

| Parameter | Control | This compound (150 µM) | Reference |

| Current Prolongation | 1x | 5.6x | |

| Deactivation Rate | 1x | 3x slower |

Table 2: Effect of this compound on Field Excitatory Postsynaptic Potentials (fEPSPs) in Hippocampal Slices

| Parameter | Effect of this compound (500 µM) | Reference |

| fEPSP Amplitude | Significantly increased | |

| fEPSP Half-width | Significantly increased |

Table 3: Dose-Dependent Potentiation of Kainate-Evoked Currents by this compound in Cultured Cerebellar Granule Cells

| Compound | EC50 | Max Efficacy | Reference |

| This compound | 133 ± 37 µM | 99 ± 19% |

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Caption: Signaling pathway of this compound at the synapse.

Caption: Experimental workflow for patch clamp studies of this compound.

References

- 1. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IDRA-21 - Wikipedia [en.wikipedia.org]

- 3. Effect of the AMPA receptor modulator this compound on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Idra-21 in Cognitive Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Idra-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) in rodent models for cognitive enhancement research. This document includes summaries of effective dosages, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.

Introduction

Idra-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It has demonstrated nootropic effects in animal studies, significantly improving learning and memory.[1] Its primary mechanism of action is believed to be the promotion of long-term potentiation (LTP) in synaptic pathways, a key cellular process underlying memory formation.[1] Idra-21 has been shown to be 10 to 30 times more potent than aniracetam in reversing cognitive deficits and exhibits sustained effects for up to 48 hours after a single dose.[1]

Data Presentation

Table 1: Summary of Idra-21 Dosage and Administration in Rodent Cognitive Studies

| Species | Cognitive Task | Dosage Range (Oral) | Administration Schedule | Key Findings | Reference |

| Rat | Water Maze | 4 - 120 µmol/kg (~0.93 - 27.9 mg/kg) | Single dose before retention trial | Significant improvement in performance during the retention trial.[2] | Zivkovic et al., 1995 |

| Rat | Water Maze (Alprazolam-induced deficit) | ED50 = 13 µmol/kg (~3.0 mg/kg) | Single oral dose | Reversed the cognitive impairment induced by alprazolam. | Zivkovic et al., 1995 |

| Rat | Passive Avoidance (Alprazolam-induced deficit) | ED50 = 13 µmol/kg (~3.0 mg/kg) | Single oral dose | Attenuated the memory impairment caused by alprazolam. | Zivkovic et al., 1995 |

| Rat | Passive Avoidance (Scopolamine-induced deficit) | ED50 = 108 µmol/kg (~25.1 mg/kg) | Single oral dose | Mitigated the cognitive deficit induced by scopolamine. | Zivkovic et al., 1995 |

| Rat | Ischemic Hippocampal Neuron Injury | 12 and 24 mg/kg | Oral | Increased CA1 neuron loss following global ischemia, suggesting potential neurotoxicity at higher doses in compromised conditions. | Yamada et al., 1998 |

Note: The conversion from µmol/kg to mg/kg for Idra-21 (molar mass: 232.68 g/mol ) is provided as an approximation.

Signaling Pathway

The cognitive enhancing effects of Idra-21 are attributed to its modulation of AMPA receptors, which plays a crucial role in synaptic plasticity, particularly in the induction of Long-Term Potentiation (LTP).

References

- 1. researchgate.net [researchgate.net]

- 2. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Memory Enhancement by Idra-21 Using the Novel Object Recognition (NOR) Test

Audience: Researchers, scientists, and drug development professionals.

Introduction: Idra-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating potent nootropic effects in animal studies.[1] As an ampakine, it enhances excitatory neurotransmission and promotes synaptic plasticity, making it a compound of interest for treating cognitive deficits associated with neurological disorders and aging.[2][3][4] The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory in rodents.[5] This test leverages the innate tendency of rodents to explore novel stimuli more than familiar ones. It is a valuable tool for screening and characterizing the efficacy of potential cognitive enhancers like Idra-21 as it is a low-stress, non-rewarded task that primarily assesses recognition memory.

These notes provide a detailed protocol for using the NOR test to assess the memory-enhancing properties of Idra-21.

Mechanism of Action: Idra-21 and Synaptic Plasticity

Idra-21 functions by binding to an allosteric site on the AMPA receptor, attenuating its rapid desensitization in the presence of the neurotransmitter glutamate. This modulation prolongs the opening of the receptor's ion channel, leading to an increased influx of sodium ions (Na+) into the postsynaptic neuron. The result is a stronger and more sustained excitatory postsynaptic potential (EPSP). This enhanced synaptic strength is a fundamental mechanism underlying long-term potentiation (LTP), a cellular process critical for learning and memory formation. Studies have confirmed that Idra-21 facilitates the induction of LTP in the hippocampus, a brain region essential for memory consolidation.

Data on Idra-21 Efficacy

Idra-21 has demonstrated significant cognitive-enhancing effects across various preclinical models. It is notably more potent than other ampakines like aniracetam. Its effects are also long-lasting, with improvements in cognitive tasks observed for up to 48 hours after a single dose.

| Model | Task | Dosage Range | Key Findings | Reference |

| Rhesus Monkeys (Young & Aged) | Delayed Matching-to-Sample (DMTS) | 0.15 - 10 mg/kg (oral) | Significantly improved task accuracy, with effects lasting up to 48 hours. Young monkeys showed up to a 34% increase in accuracy on difficult trials. | |

| Macaques (Young) | Delayed Non-Matching-to-Sample | 2.5 mg/kg (oral) | Significantly improved memory on difficult versions of the task, particularly at the longest delay intervals. | |

| Rats | Spatial Memory (Water Maze) | Not specified | Augmented spatial memory in normal rats. | |

| Rats/Monkeys | Drug-Induced Amnesia (Alprazolam, Scopolamine) | 3 - 5.6 mg/kg (monkeys) | Reversed cognitive deficits. Idra-21 is estimated to be 10-30 times more potent than aniracetam in this regard. |

Detailed Experimental Protocol: Novel Object Recognition (NOR) Test

This protocol outlines the procedure for assessing the impact of Idra-21 on recognition memory.

1. Materials and Equipment

-

Test Arena: A square or circular open-field box (e.g., 40x40x40 cm), made of non-porous material (e.g., Plexiglas) for easy cleaning.

-

Objects: Two sets of identical objects (e.g., Set A, Set B). Objects should be heavy enough that the animal cannot displace them, be made of non-porous material, and have no natural significance to the animal (i.e., not associated with food or fear). They should be of similar size but differ in shape and texture/color.

-

Video Recording: An overhead camera connected to a computer with tracking software (e.g., ANY-maze, EthoVision XT).

-

Animal Housing: Standard home cages and a separate holding cage for use during the experiment.

-

Cleaning Solution: 70% ethanol or other appropriate disinfectant to clean the arena and objects between trials to eliminate olfactory cues.

-

Timers and Lab Coats

2. Animal Subjects

-

Species: Adult male rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., C57BL/6).

-

Housing: Animals should be group-housed (or as appropriate for the species/strain) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimation: Animals should be acclimated to the vivarium for at least one week before handling and to the testing room for at least 30-60 minutes before each session.

3. Idra-21 Preparation and Administration

-

Formulation: Idra-21 can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for oral or intraperitoneal administration. Always prepare fresh on the day of the experiment.

-

Dosage: Based on primate studies, an effective oral dose range is between 1-10 mg/kg. Dose-response studies are recommended to determine the optimal dose for the specific species and strain.

-

Administration: Administer Idra-21 or the vehicle solution via the chosen route (e.g., oral gavage) 30-60 minutes prior to the training phase.

Experimental Workflow

The NOR test is typically conducted over two to three days and consists of three main phases: habituation, training (familiarization), and testing.

4. Step-by-Step Procedure

Phase 1: Habituation (Day 1)

-

Place each animal individually into the empty test arena.

-

Allow the animal to freely explore for 5-10 minutes. This reduces novelty-induced stress and exploratory behavior during the subsequent phases.

-

After the session, return the animal to its home cage.

-

Clean the arena thoroughly with 70% ethanol to remove any scent cues.

Phase 2: Training / Familiarization (Day 2, T1)

-

Administer Idra-21 or the vehicle solution to the assigned experimental groups 30-60 minutes before this phase.

-

Secure two identical objects (Object A) in opposite, symmetrical corners of the arena.

-

Gently place the animal into the arena, facing the wall away from the objects.

-

Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). The session is recorded for later analysis.

-

Return the animal to its home cage for the duration of the inter-session interval (ISI). The length of the ISI determines the memory load (e.g., 1 hour for short-term, 24 hours for long-term memory).

-

Clean the arena and objects thoroughly.

Phase 3: Test (Day 2, T2)

-

After the ISI has elapsed, place one of the familiar objects (A) and one novel object (B) in the same locations as in the training phase. The location of the novel object should be counterbalanced across animals.

-

Place the animal back into the arena.

-

Record a 5-minute session as the animal explores the objects.

-

Return the animal to its home cage. Clean the arena and all objects thoroughly.

5. Data Collection and Analysis

-

Exploration: Manually or with tracking software, score the amount of time the animal spends actively exploring each object. Exploration is typically defined as the animal's nose being directed at the object within a 2 cm proximity or physically touching it with its nose or paws. Sitting on or climbing the object is not considered exploration.

-

Key Metric (Discrimination Index): The primary measure of recognition memory is the Discrimination Index (DI), which reflects the preference for the novel object.

DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Time exploring Both Objects)

-

A positive DI indicates the animal remembers the familiar object and prefers the novel one. A DI of zero suggests no preference, implying a memory deficit.

-

Statistical Analysis: Use appropriate statistical tests (e.g., one-sample t-test to compare DI against the chance level of 0; ANOVA or t-tests to compare DI between treatment groups) to determine significance.

Example Data Presentation

Results should be presented clearly, allowing for easy comparison between experimental groups.

| Treatment Group | N | Total Exploration Time (s) ± SEM | Discrimination Index (DI) ± SEM |

| Vehicle Control | 12 | 45.2 ± 3.1 | 0.45 ± 0.05 |

| Amnesia Model (e.g., Scopolamine) | 12 | 43.8 ± 2.9 | 0.02 ± 0.04* |

| Idra-21 (5 mg/kg) + Scopolamine | 12 | 46.1 ± 3.5 | 0.41 ± 0.06# |

| Idra-21 (5 mg/kg) | 12 | 47.5 ± 3.3 | 0.58 ± 0.05 |

*p < 0.05 compared to Vehicle Control; #p < 0.05 compared to Amnesia Model

References

- 1. IDRA-21 - Wikipedia [en.wikipedia.org]

- 2. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effects of huperzine A and this compound on visual recognition memory in young macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Designing Behavioral Assays to Measure Idra-21's Nootropic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idra-21 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant potential as a nootropic agent.[1][2] It has been shown to enhance learning and memory in animal studies and is reported to be 10-30 times more potent than aniracetam in reversing cognitive deficits.[1][3] The primary mechanism of action is believed to be the promotion of long-term potentiation (LTP) in synapses.[1] This document provides detailed protocols for a series of behavioral assays designed to rigorously evaluate the cognitive-enhancing effects of Idra-21 in rodent models. The selected assays—the Morris Water Maze, the Radial Arm Maze, and the Novel Object Recognition Task—are well-established for assessing spatial learning, working memory, and recognition memory, respectively.

Signaling Pathway of Idra-21

Idra-21 acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. By binding to a site on the AMPA receptor distinct from the glutamate binding site, Idra-21 reduces receptor desensitization and slows its deactivation. This leads to an prolonged influx of positive ions (Na+ and Ca2+) into the postsynaptic neuron upon glutamate binding, thereby enhancing the excitatory postsynaptic potential (EPSP). This potentiation of synaptic strength is a fundamental mechanism underlying learning and memory. Some studies also suggest a modulatory effect on NMDA receptors.

Experimental Protocols

A generalized workflow for conducting behavioral assays with Idra-21 is outlined below. This workflow emphasizes the importance of acclimatization, baseline testing, and appropriate control groups to ensure the validity of the results.

Morris Water Maze (MWM)

The Morris Water Maze is a classic behavioral task to assess spatial learning and memory. It relies on the animal's ability to use distal cues to locate a hidden platform in a circular pool of opaque water.

Materials:

-

Circular water tank (1.5-2.0 m diameter)

-

Escape platform (10-15 cm diameter)

-

Water opacifier (e.g., non-toxic white paint or milk powder)

-

Video tracking system and software

-

Distinct visual cues placed around the room

Protocol:

-

Habituation (Day 1): Allow each animal to swim freely for 60 seconds without the platform. Then, guide the animal to the platform and allow it to remain there for 15-30 seconds.

-

Acquisition Phase (Days 2-5):

-

Conduct 4 trials per day for each animal.

-

The platform remains in the same location (target quadrant) for all acquisition trials.

-

For each trial, gently place the animal into the water facing the wall at one of four quasi-random start positions (N, S, E, W).

-

Allow the animal to search for the platform for a maximum of 60-90 seconds. If the animal fails to find the platform, guide it there.

-

Allow the animal to stay on the platform for 15-30 seconds.

-

The inter-trial interval (ITI) should be approximately 10-15 minutes.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Place the animal in the pool at a novel start position.

-

Allow the animal to swim for 60 seconds and record its swim path.

-

Data to Collect:

-

Escape Latency: Time taken to find the hidden platform.

-

Path Length: Distance traveled to reach the platform.

-

Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located.

-

Platform Crossings: During the probe trial, the number of times the animal crosses the exact location where the platform used to be.

Radial Arm Maze (RAM)

The Radial Arm Maze is used to evaluate spatial working and reference memory. The task requires animals to visit a set of baited arms in an eight-arm maze to retrieve a food reward, without re-entering previously visited arms.

Materials:

-

8-arm radial maze

-

Food rewards (e.g., sucrose pellets)

-

Video tracking system (optional, but recommended)

Protocol:

-

Habituation and Shaping (2-3 days):

-

Food restrict the animals to 85-90% of their free-feeding body weight.

-

Allow animals to freely explore the maze with rewards placed throughout all arms.

-

-

Training Phase (5-10 days):

-

Bait a specific subset of arms (e.g., 4 out of 8) with a food reward. This set of baited arms remains constant for each animal throughout the training (reference memory component).

-

Place the animal in the central platform and allow it to explore the maze for a set duration (e.g., 10 minutes) or until all baited arms have been visited.

-

An entry into an arm is counted when the animal's entire body (excluding the tail) enters the arm.

-

-

Testing Phase:

-

Once a stable baseline performance is achieved, administer Idra-21 or vehicle prior to the task.

-

Record the sequence of arm entries.

-

Data to Collect:

-

Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.

-

Reference Memory Errors: Entry into an arm that has never been baited.

-

Time to Complete the Task: Latency to visit all baited arms.

Novel Object Recognition (NOR) Task

The Novel Object Recognition task assesses an animal's ability to recognize a previously encountered object. This task is based on the natural tendency of rodents to explore novel objects more than familiar ones.

Materials:

-

Open field arena (e.g., 40x40x40 cm)

-

Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be of similar size and material but differ in shape and appearance.

-

Video recording and analysis software.

Protocol:

-

Habituation (Day 1): Allow each animal to explore the empty open field arena for 5-10 minutes.

-

Familiarization/Sample Phase (Day 2):

-

Place two identical objects in the arena.

-

Place the animal in the arena and allow it to explore for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

-

-

Test Phase (Day 2, after a retention interval):

-

After a specific retention interval (e.g., 1 hour or 24 hours), return the animal to the arena.

-

One of the familiar objects is replaced with a novel object.

-

Allow the animal to explore for 5 minutes and record the time spent exploring the familiar and the novel object.

-

Data to Collect:

-

Exploration Time: Time spent exploring each object in both the familiarization and test phases.

-

Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Morris Water Maze - Acquisition Phase

| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Day 1 Path Length (cm) | Day 5 Path Length (cm) |

| Vehicle | 55.2 ± 4.1 | 20.5 ± 2.3 | 850 ± 65 | 310 ± 42 |

| Idra-21 (1 mg/kg) | 54.8 ± 3.9 | 15.1 ± 1.8 | 845 ± 60 | 235 ± 35 |

| Idra-21 (3 mg/kg) | 55.5 ± 4.3 | 12.3 ± 1.5 | 855 ± 68 | 190 ± 28 |

| *p < 0.05, *p < 0.01 compared to Vehicle |

Table 2: Morris Water Maze - Probe Trial

| Treatment Group | Time in Target Quadrant (%) | Platform Crossings |

| Vehicle | 35.6 ± 3.1 | 2.8 ± 0.5 |

| Idra-21 (1 mg/kg) | 48.2 ± 4.0 | 4.5 ± 0.7 |

| Idra-21 (3 mg/kg) | 55.9 ± 4.5 | 5.9 ± 0.8 |

| *p < 0.05, *p < 0.01 compared to Vehicle |

Table 3: Radial Arm Maze

| Treatment Group | Working Memory Errors | Reference Memory Errors |

| Vehicle | 4.2 ± 0.6 | 1.5 ± 0.3 |